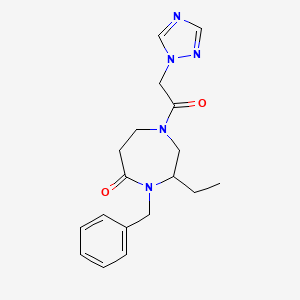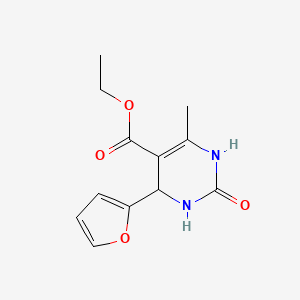
1-(ethylsulfonyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ethylsulfonyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, commonly known as EPPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
EPPC has been extensively studied for its potential applications in treating various diseases. One of the most promising areas of research is in the treatment of cancer. Studies have shown that EPPC has potent anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. EPPC has also been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, EPPC has been studied for its potential neuroprotective effects and could be a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of EPPC is not fully understood, but studies have suggested that it works by binding to specific receptors in the body. One of the main targets of EPPC is the sigma-1 receptor, which is involved in various cellular processes, including cell survival, apoptosis, and inflammation. By binding to the sigma-1 receptor, EPPC can modulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
EPPC has been shown to have various biochemical and physiological effects. Studies have shown that EPPC can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, EPPC has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. EPPC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EPPC in lab experiments is its potency. EPPC has been shown to have potent anti-cancer and anti-inflammatory properties, making it a valuable tool for studying these diseases. Additionally, EPPC has been shown to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using EPPC in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on EPPC. One area of research is in the development of more potent and selective sigma-1 receptor agonists. Additionally, researchers are exploring the potential of combining EPPC with other compounds to enhance its therapeutic effects. Another area of research is in the development of new formulations of EPPC that can increase its solubility and bioavailability. Finally, researchers are exploring the potential of EPPC in treating other diseases, such as viral infections and metabolic disorders.
Conclusion:
In conclusion, 1-(ethylsulfonyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, or EPPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EPPC has shown promising potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of EPPC requires specialized equipment and expertise, but it has been extensively studied for its scientific research applications. EPPC works by binding to specific receptors in the body, and it has various biochemical and physiological effects. While EPPC has some limitations in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of EPPC involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing EPPC is through the reaction between 4-phenoxyphenylpiperidin-4-amine and ethylsulfonyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-27(24,25)22-14-12-16(13-15-22)20(23)21-17-8-10-19(11-9-17)26-18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMEOJTIDCNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[4-(4-chloro-2-methoxyphenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5463662.png)
![3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5463663.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5463666.png)
![7-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5463685.png)

![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5463702.png)

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(3-phenyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5463704.png)
![2-[2-(4-methoxyphenyl)vinyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)
![2-({4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463710.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)
![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)

![4-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)benzamide](/img/structure/B5463744.png)